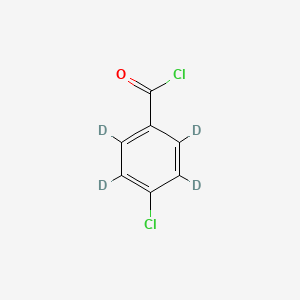

4-Chlorobenzoyl-D4 chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chlorobenzoyl chloride is an acyl chloride. It is functionally related to a 4-chlorobenzoic acid . It is an intermediate compound in the synthesis of pharmaceuticals .

Molecular Structure Analysis

The molecular formula of 4-Chlorobenzoyl chloride is C7H4Cl2O. Its average mass is 175.012 Da and its monoisotopic mass is 173.963913 Da .Chemical Reactions Analysis

4-Chlorobenzoyl chloride is an acyl chloride. It reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides . It was also used to synthesize 4-chlorobenzoyl CoA by reacting it with CoA in KHCO3 buffer .Physical And Chemical Properties Analysis

4-Chlorobenzoyl chloride has a density of 1.4±0.1 g/cm3. Its boiling point is 222.0±0.0 °C at 760 mmHg. The enthalpy of vaporization is 45.8±3.0 kJ/mol and the flash point is 105.0±0.0 °C. The index of refraction is 1.561 .科学的研究の応用

Enzymatic Dehalogenation Mechanism : 4-chlorobenzoyl CoA dehalogenase catalyzes the replacement of chlorine in 4-chlorobenzoyl CoA with a hydroxyl group. This dehalogenation likely follows an S_NAr mechanism, involving displacement of chloride by an enzymic carboxylate and hydrolysis of an aryl-enzyme intermediate (Crooks et al., 1995).

Chlorine Kinetic Isotope Effect : In a study measuring the chlorine kinetic isotope effect on dehalogenation of 4-chlorobenzoyl-CoA by 4-chlorobenzoyl-CoA dehalogenase, it was found that the transition state for dissociation of chloride ion from the Meisenheimer intermediate is sensitive to chlorine isotopic substitution, suggesting a unique mechanism for this reaction (Lewandowicz et al., 2002).

Friedel-Crafts Acylation with Sulfated Zirconia : A study explored the acylation of benzene with 4-chlorobenzoyl chloride using various solid acid catalysts. It was found that sulfated zirconia is effective, leading to 100% selective formation of 4-chlorobenzophenone, useful in the manufacture of pharmaceutical intermediates (Yadav & Pujari, 1999).

Palladium-Catalyzed Reactions : Research on palladium-catalyzed reactions with chlorobenzene and aryl chlorides showed that oxidative addition of electron-rich aryl chlorides to Pd complexes can lead to unexpected products, indicating complex reaction pathways involving 4-chlorobenzoyl compounds (Herrmann et al., 1994).

Advanced Electrochemical Oxidation : The mineralization process for 2,4-dichlorophenoxyacetic acid (2,4-D) using advanced electrochemical oxidation processes showed effective degradation, indicating potential environmental applications for 4-chlorobenzoyl-related compounds (Brillas et al., 2000).

Allergenic Potential in Animals : A study on the sensitization of animals with simple chemical compounds, including p-chlorobenzoyl chloride, showed that these compounds have sensitizing capacity, contributing to our understanding of allergic reactions and possibly helping in the development of safer chemicals (Landsteiner & Jacobs, 1936).

Potentiometric Determination in Environmental Samples : Research on the development of sensors for detecting 2,4-Dichlorophenoxyacetic acid (2,4-D) in wastewater and soil samples highlights the application of 4-chlorobenzoyl-related compounds in environmental monitoring (El-Beshlawy et al., 2022).

Safety and Hazards

特性

IUPAC Name |

4-chloro-2,3,5,6-tetradeuteriobenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIDDEGICSMIJA-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobenzoyl-D4 chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanoic acid, 3-[(carboxymethyl)amino]-2-hydroxy- (9CI)](/img/no-structure.png)

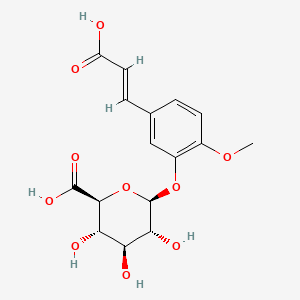

![(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586554.png)

![4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586563.png)

![2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide](/img/structure/B586565.png)